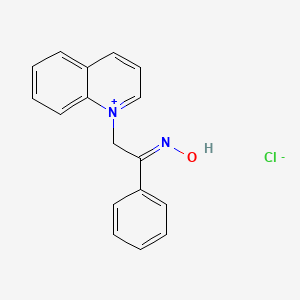
1-(2-(Hydroxyimino)-2-phenylethyl)quinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Hydroxyimino)-2-phenylethyl)quinolinium chloride is a quaternary ammonium salt with a complex molecular structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline and phenylglyoxal.
Reaction Steps: The quinoline is first converted to its corresponding quinolinium salt. This is achieved by reacting quinoline with an alkylating agent such as methyl iodide. The resulting quinolinium salt is then reacted with phenylglyoxal to introduce the hydroxyimino group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The pH of the reaction mixture is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, with careful control of reaction parameters such as temperature, pressure, and concentration.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, leading to various substituted quinolinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Various substituted quinolinium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.
Medicine: The compound may be explored for its antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyimino group plays a crucial role in these interactions, often acting as a nucleophile or electrophile. The quinolinium ion interacts with negatively charged biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents.
Phenylglyoxal derivatives: These compounds contain the phenylglyoxal moiety but lack the quinoline ring.
Quaternary ammonium salts: These compounds have similar ionic properties but different organic cations.
Uniqueness:
Complex Structure: The presence of both quinoline and phenylglyoxal moieties makes this compound unique.
Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
18046-28-1 |
|---|---|
Molekularformel |
C17H15ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
(NE)-N-(1-phenyl-2-quinolin-1-ium-1-ylethylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-18-16(14-7-2-1-3-8-14)13-19-12-6-10-15-9-4-5-11-17(15)19;/h1-12H,13H2;1H/b18-16-; |
InChI-Schlüssel |
CXSZSSNIBOVNDD-FTUZMNKQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\O)/C[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



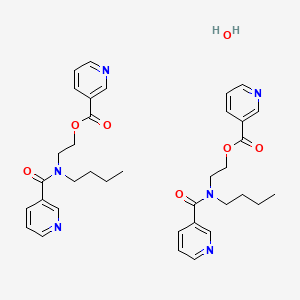
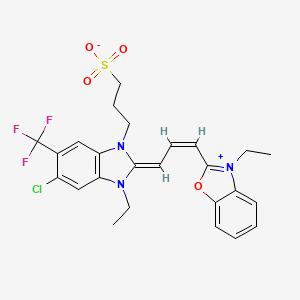

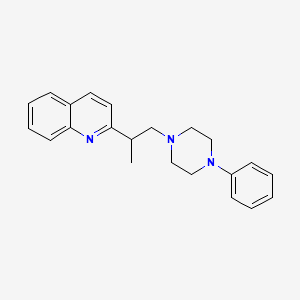

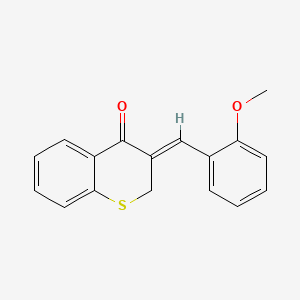
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
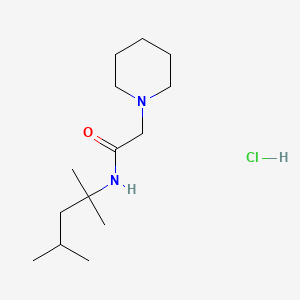
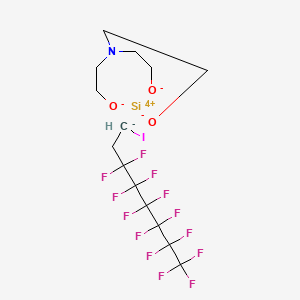

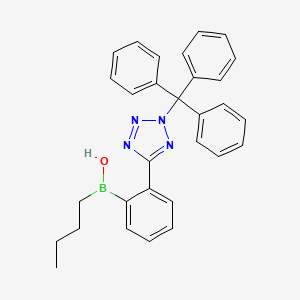
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
